AN-2898

Catalog No.
S518858
CAS No.
906673-33-4
M.F
C15H9BN2O3
M. Wt
276.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AN-2898

CAS Number

906673-33-4

Product Name

AN-2898

IUPAC Name

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzene-1,2-dicarbonitrile

Molecular Formula

C15H9BN2O3

Molecular Weight

276.06 g/mol

InChI

InChI=1S/C15H9BN2O3/c17-7-10-1-2-13(5-11(10)8-18)21-14-3-4-15-12(6-14)9-20-16(15)19/h1-6,19H,9H2

InChI Key

UBMGTTRDNUKZMT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AN-2898; AN 2898; AN2898.

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O

The exact mass of the compound 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile is 276.0706 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AN-2898 (CAS 906673-33-4) is a potent, boron-containing small-molecule inhibitor of phosphodiesterase 4 (PDE4) and PDE7, characterized by a 3,4-dicyanophenoxy-substituted benzoxaborole core. In procurement and material selection, it serves as a critical high-affinity reference standard for metalloenzyme inhibitor design and dermatological formulation research. Unlike conventional catechol-based PDE4 inhibitors, the sp3-hybridized boronate of AN-2898 directly coordinates with the bimetallic active site (Zn2+ and Mg2+) and a nucleophilic water molecule, mimicking the native cAMP phosphate binding mode[1].

Generic substitution of AN-2898 with its mono-cyano analog crisaborole (AN2728) or non-boron PDE4 inhibitors (such as apremilast) frequently fails in rigorous comparative assays. The addition of a second cyano group at the 3-position of the phenoxy ring in AN-2898 significantly enhances its binding kinetics and alters its target profile [1]. Substituting AN-2898 with crisaborole results in a nearly 2.6-fold loss in enzyme binding affinity, which alters dose-response curves and requires higher concentrations that can induce off-target cytotoxicity in sensitive primary cell cultures [2], [3]. Furthermore, non-boron substitutes completely lack the distinct bimetallic coordination mechanism, rendering them useless as structural benchmarks for boron-pharmacophore development [1].

Enhanced Enzymatic Binding Affinity (Ki) for High-Fidelity Assay Workflows

AN-2898 demonstrates a refined binding affinity for the PDE4B catalytic domain due to its 3,4-dicyanophenoxy moiety. Quantitative kinetic assays reveal that AN-2898 achieves a Ki of 65 nM [1], whereas its closest in-class comparator, crisaborole (AN2728), exhibits a Ki of 173 nM[2]. This ~2.6-fold enhancement in binding affinity allows researchers to utilize lower compound concentrations in competitive binding assays and cellular models.

Evidence DimensionWorkflow fit (assay sensitivity)
Target Compound DataKi = 65 nM
Comparator Or BaselineCrisaborole (AN2728): Ki = 173 nM
Quantified Difference~2.6-fold higher binding affinity (lower Ki)
ConditionsCompetitive inhibition of PDE4B catalytic domain against cAMP substrate

Enables the use of lower active concentrations in in vitro assays, minimizing off-target effects and improving the signal-to-noise ratio in cellular screening.

Dual Inhibition Profile Across PDE4 and PDE7 Pathways

While many PDE4 inhibitors are strictly selective, AN-2898 provides a dual-inhibition profile that is highly valuable for complex inflammatory modeling. AN-2898 inhibits PDE4 with an IC50 of 60 nM and simultaneously inhibits PDE7 with an IC50 of 210 nM [1]. In contrast, standard selective inhibitors like apremilast lack meaningful PDE7 suppression. This dual activity is critical for suppressing a broader spectrum of pro-inflammatory cytokines, including TNF-α, IL-12, and IL-23, from peripheral blood mononuclear cells.

Evidence DimensionPrecursor / Tool compound suitability
Target Compound DataPDE4 IC50 = 60 nM; PDE7 IC50 = 210 nM
Comparator Or BaselineStandard selective PDE4 inhibitors (e.g., apremilast): Negligible PDE7 activity
Quantified DifferenceSub-micromolar dual inhibition of both PDE4 and PDE7
ConditionsEnzymatic activity assays and cytokine release assays in hPBMCs

Essential for researchers modeling synergistic anti-inflammatory responses where both cAMP-specific (PDE4) and related (PDE7) pathways must be modulated simultaneously.

Accelerated Translational Efficacy for Topical Formulation Benchmarking

In translational and clinical meta-analyses evaluating topical PDE4 inhibitors for mild-to-moderate atopic dermatitis, AN-2898 demonstrated a more rapid onset of lesion clearance compared to crisaborole. At day 14 of treatment, AN-2898 achieved a Standardized Mean Difference (SMD) of -0.76 in target lesion score reduction, whereas crisaborole achieved an SMD of -0.59 [1]. This statistically significant advantage in early-phase efficacy establishes AN-2898 as a more stringent positive control for evaluating the rapid-onset capabilities of new topical formulations.

Evidence DimensionFormulation compatibility / Benchmark API
Target Compound DataSMD = -0.76 at Day 14
Comparator Or BaselineCrisaborole: SMD = -0.59 at Day 14
Quantified Difference28.8% greater reduction in target lesion severity at the 14-day mark
ConditionsMeta-analysis of clinical target lesion score reductions in mild-to-moderate atopic dermatitis

Provides a fast-acting benchmark API for formulators optimizing skin-penetration vehicles and dermatological formulations.

Positive Control in Metalloenzyme Inhibitor Screening

Due to its sp3-hybridized boronate that directly coordinates with the bimetallic active site (Zn2+/Mg2+) and nucleophilic water, AN-2898 is an effective structural benchmark for teams designing novel boron-containing metal-binding pharmacophores (MBPs)[1].

Dual PDE4/7 Pathway Inflammatory Modeling

AN-2898's ability to inhibit both PDE4 (IC50 60 nM) and PDE7 (IC50 210 nM) makes it a critical tool compound for in vitro studies requiring simultaneous suppression of these pathways to evaluate broad-spectrum cytokine release (TNF-α, IL-12, IL-23) in human peripheral blood mononuclear cells[2].

Benchmark API for Rapid-Onset Topical Formulations

Given its greater Day 14 lesion reduction scores compared to crisaborole, AN-2898 serves as a stringent, high-performance reference active pharmaceutical ingredient (API) for industrial formulators optimizing skin penetration and rapid-onset efficacy in dermatological vehicles [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

276.0706223 Da

Monoisotopic Mass

276.0706223 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6O60L94RMB

Other CAS

906673-33-4

Wikipedia

An-2898

Dates

Last modified: 07-15-2023
1: Ciaravino V, Plattner J, Chanda S. An assessment of the genetic toxicology of

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